2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the oxoethyl group allows for oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyanocyclopentyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, typically using reagents like halogens or nitro compounds
Scientific Research Applications
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The benzo[d]thiazole moiety is known to interact with various biological pathways, contributing to its activity .
Comparison with Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, which share the core structure but differ in their substituents. These compounds often exhibit similar biological activities but can vary in potency and selectivity. Examples include benzo[d]thiazole carboxamides and imidazo[2,1-b]thiazole derivatives .
Would you like more detailed information on any specific section?
Biological Activity
The compound 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and various biological activities based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O3S, indicating a structure that incorporates both a benzo[d]thiazole moiety and a cyclohexane carboxylate. The presence of the cyanocyclopentyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Cyanoacetylation : A key step where amines react with cyanoacetates to form the desired structure.
- Functional Group Modifications : These may include oxidation and reduction reactions to introduce or modify functional groups essential for biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds related to this structure exhibit significant antitumor properties. For instance, derivatives containing the benzothiazole nucleus have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Activity Type |
---|---|---|---|
6 | A549 | 6.26 | Antiproliferative |
6 | HCC827 | 6.48 | Antiproliferative |
15 | NCI-H358 | 20.46 | Moderate Activity |
15 | MRC-5 (Normal) | Non-active | Non-selective toxicity |
These findings indicate that while some compounds are effective against tumor cells, they may also exhibit toxicity towards normal cells, necessitating further optimization for selective action against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
Pathogen | Activity |
---|---|
Escherichia coli | Effective |
Staphylococcus aureus | Moderate effectiveness |
Saccharomyces cerevisiae | Limited activity |
These results suggest that modifications to the molecular structure could enhance its effectiveness as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- DNA Interaction : Studies indicate binding to DNA, particularly within the minor groove, which can disrupt replication processes in cancer cells .
Case Studies
- In Vitro Studies : Various in vitro assays have demonstrated that derivatives of this compound can significantly inhibit cell proliferation in cancer cell lines while showing varying degrees of cytotoxicity towards normal cells.
- Animal Models : Preliminary studies using animal models have indicated potential efficacy in reducing tumor size, although detailed pharmacokinetic studies are required to understand absorption and metabolism.
Properties
Molecular Formula |
C23H27N3O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H27N3O3S/c24-16-23(12-6-7-13-23)26-19(27)15-29-21(28)22(10-4-1-5-11-22)14-20-25-17-8-2-3-9-18(17)30-20/h2-3,8-9H,1,4-7,10-15H2,(H,26,27) |
InChI Key |
AWLOPGKYMZLFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)C(=O)OCC(=O)NC4(CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.